molecular formula C17H24N2O2 B2523151 2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide CAS No. 941905-91-5

2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide

Cat. No.: B2523151
CAS No.: 941905-91-5
M. Wt: 288.391
InChI Key: INYNXZIVIIVAED-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a 1,2,3,4-tetrahydroquinolin core substituted at the 1-position with a 2-methylpropyl (isobutyl) group and at the 2-position with an oxo group. The propanamide moiety is attached to the 6-position of the tetrahydroquinolin ring. Its molecular formula is C₂₁H₂₈N₂O₂, with a molecular weight of 340.46 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name

2-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-11(2)10-19-15-7-6-14(18-17(21)12(3)4)9-13(15)5-8-16(19)20/h6-7,9,11-12H,5,8,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYNXZIVIIVAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring system, followed by the introduction of the propanamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs Identified

The following analogs share the 2-oxo-1,2,3,4-tetrahydroquinolin core but differ in substituents and functional groups:

Compound Name Substituents at Key Positions Molecular Formula Molecular Weight (g/mol) Source
2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide 1: 2-methylpropyl; 6: propanamide C₂₁H₂₈N₂O₂ 340.46 Target Compound
3-(4-methoxyphenyl)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide (BG15335) 1: 2-methylpropyl; 6: 3-(4-methoxyphenyl)propanamide C₂₃H₂₈N₂O₃ 380.48
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide 6: thiazolyl-oxazole carboxamide C₁₆H₁₃N₅O₂S 339.37
2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide 6: oxyethanimidamide C₁₁H₁₄N₄O₂ 234.26

Comparative Analysis of Substituent Effects

1-Position Substituents
  • BG15335 : Shares the 2-methylpropyl group at the 1-position, indicating similar hydrophobic interactions.
6-Position Functional Groups
  • Target Compound : The propanamide group offers hydrogen-bonding capability via the amide carbonyl and NH groups, which may facilitate interactions with biological targets like proteases or kinases.
  • Thiazolyl-oxazole carboxamide analog : The heterocyclic substituent (thiazole-oxazole) introduces π-π stacking and hydrogen-bonding diversity, which could enhance binding specificity in enzyme active sites .
Physicochemical Properties
  • Solubility : BG15335’s methoxy group may confer higher aqueous solubility compared to the target compound’s purely aliphatic substituents.

Crystallographic and Conformational Insights

For example:

  • Tetrahydroquinolin derivatives often exhibit planar conformations in the aromatic ring, with substituents like oxo groups influencing hydrogen-bonding networks.
  • The 2-methylpropyl group in the target compound may adopt a gauche conformation to minimize steric clashes, as seen in similar branched alkyl substituents in the CSD.

Biological Activity

The compound 2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a member of the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C_{17}H_{24}N_{2}O_{2}
Molecular Weight 288.39 g/mol
CAS Number Not available in current databases

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Neuroprotective Effects

Tetrahydroquinoline derivatives have been linked to neuroprotective effects in various models of neurodegenerative diseases. The compound may exert these effects through modulation of neurotransmitter systems and reduction of oxidative stress. In vitro studies suggest that it can enhance neuronal survival under stress conditions .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and signaling pathways associated with inflammation. This activity could make it a candidate for treating inflammatory diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors to exert neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry showed that tetrahydroquinoline derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Research highlighted in Neuroscience Letters demonstrated that specific tetrahydroquinoline derivatives improved cognitive function in animal models of Alzheimer's disease .
  • Anti-inflammatory Research : A study published in Pharmacology Reports indicated that certain derivatives significantly reduced inflammation markers in vitro and in vivo models .

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